molecular formula C10H16N2O B2666779 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 1187160-91-3

8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Cat. No. B2666779
CAS RN: 1187160-91-3
M. Wt: 180.251
InChI Key: PETQFRXJXPASQD-UHFFFAOYSA-N
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Description

“8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a chemical compound with the empirical formula C10H15NO . It contains a total of 31 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime”, has attracted attention due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is characterized by a three-membered cyclopropyl ring attached to an eight-membered bicyclic structure . The compound’s InChI string is "1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2" .


Chemical Reactions Analysis

While specific chemical reactions involving “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” are not detailed in the available data, compounds with the 8-azabicyclo[3.2.1]octane scaffold are known to undergo a variety of chemical transformations .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine, also known as N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine or 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime:

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in this compound, is crucial in the synthesis of tropane alkaloids. These alkaloids exhibit a wide range of biological activities, making them significant in medicinal chemistry. Research has focused on the enantioselective construction of this scaffold to produce various tropane derivatives with potential therapeutic applications .

Nematicidal Activity

Derivatives of this compound have shown promising nematicidal activity. Specifically, compounds derived from 8-azabicyclo[3.2.1]octane have been evaluated for their effectiveness against plant-parasitic nematodes like Bursaphelenchus xylophilus and Meloidogyne incognita. These derivatives have demonstrated significant lethality and inhibition rates, making them potential candidates for environmentally friendly nematicides .

Neurotransmitter Modulation

The compound’s structure is related to ligands that interact with serotonin (5-HT) receptors. These receptors are involved in various physiological processes, including mood regulation, appetite, and sleep. Research into this compound and its derivatives could lead to the development of new treatments for neurological disorders by modulating serotonin pathways .

Pain and Inflammation Management

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine has been studied for its potential as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids. Inhibiting NAAA can have anti-inflammatory and analgesic effects, making this compound a candidate for pain and inflammation management .

Antimicrobial Properties

Research has indicated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold possess antimicrobial properties. These compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents .

Cancer Research

The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in cancer research. Studies have explored its potential to inhibit cancer cell proliferation and induce apoptosis, providing a basis for developing new anticancer therapies .

Synthetic Methodology Development

The synthesis of N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine has contributed to advancements in synthetic organic chemistry. The methodologies developed for constructing this complex scaffold have broader applications in synthesizing other biologically active compounds, enhancing the toolkit available to chemists .

Pharmacological Studies

This compound serves as a valuable tool in pharmacological studies to understand the interaction of bicyclic amines with various biological targets. Its unique structure aids in elucidating the mechanisms of action of related compounds, thereby contributing to drug discovery and development .

These applications highlight the versatility and significance of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine in scientific research, spanning multiple fields from medicinal chemistry to synthetic methodology.

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold Multistep Synthesis and Nematicidal Activity QSAR Studies on a Series of Pyrazole Azabicyclo[3.2.1] Octane

properties

IUPAC Name

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQFRXJXPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=NO)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Synthesis routes and methods

Procedure details

A mixture of 8-cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS no: 60206-33-9) (17.86 g, 108.08 mmol) in ethanol (500 mL) with pyridine (13.05 mL, 162.1 mmol) and hydroxylamine hydrochloride (9.764 g, 140.51 mmol) was refluxed overnight. Cooled to 23° C., filtered off, washed with ethanol and ether and dried in vacuum to give a white solid, which was suspended in 200 mL sat. Na2CO3 solution and extracted 3 times with dichloromethane, the combined organic layers were dried over Na2SO4, filtered off and evaporated totally, dried in high vacuum to give the title compound as white crystals (16.3 g, 84%); MS: m/e=181.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.05 mL
Type
reactant
Reaction Step One
Quantity
9.764 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
84%

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